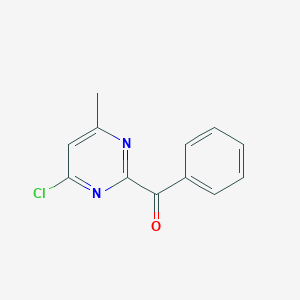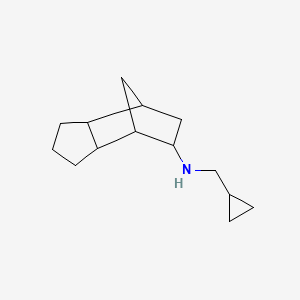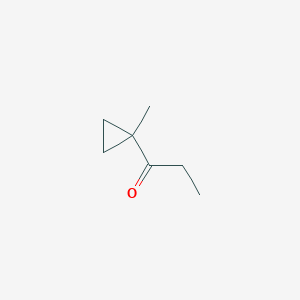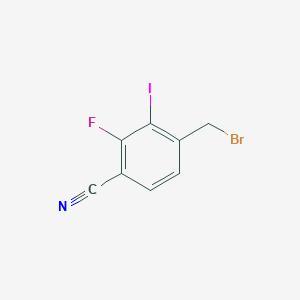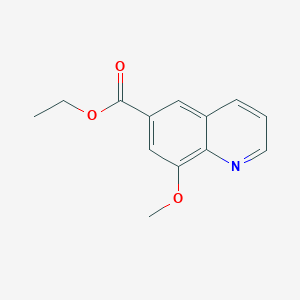![molecular formula C10H9ClN2O B12951394 1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of the chloro and methyl groups on the imidazo[1,2-a]pyridine scaffold enhances its chemical reactivity and potential biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the condensation of 2-methylimidazo[1,2-a]pyridine with chloroacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction: Dechlorinated or demethylated derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone: Lacks the chloro group, resulting in different reactivity and biological activity.
1-(5-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone: The bromo group can lead to different substitution reactions compared to the chloro group.
1-(5-Chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)ethanone: The ethyl group instead of the methyl group can affect the compound’s steric and electronic properties
Uniqueness
1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is unique due to the presence of both chloro and methyl groups on the imidazo[1,2-a]pyridine scaffold. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
1-(5-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H9ClN2O/c1-6-10(7(2)14)13-8(11)4-3-5-9(13)12-6/h3-5H,1-2H3 |
InChI 键 |
QWBKICXIRCGJER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
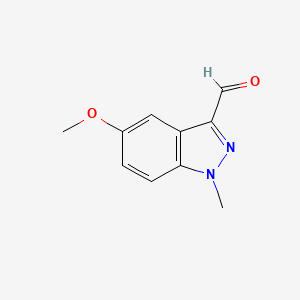
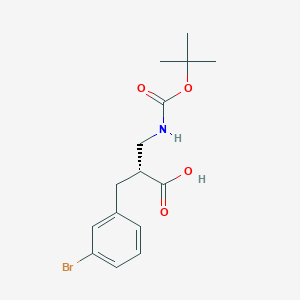
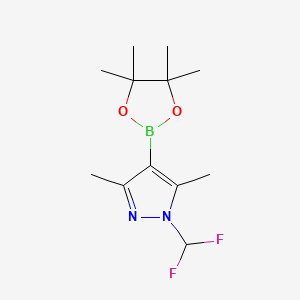
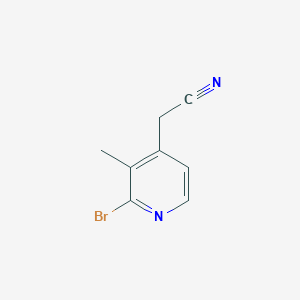
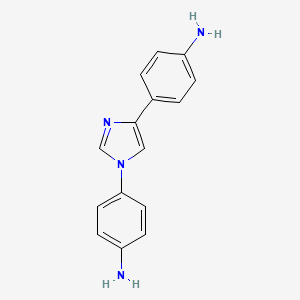
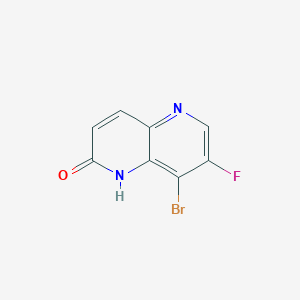
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)
